

LAS195319 off-target effects in experiments

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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463

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Disclaimer: **LAS195319** is a hypothetical compound presented here as a selective inhibitor of the PI3K α (Phosphoinositide 3-kinase alpha) enzyme for research and developmental purposes. The data and troubleshooting guides provided are illustrative and based on the known characteristics of the PI3K inhibitor class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **LAS195319**?

A1: **LAS195319** is an ATP-competitive inhibitor of PI3K α . It is designed to block the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.^{[1][2][3]} Dysregulation of this pathway is a hallmark of many cancers.^{[1][2]}

Q2: We are observing significant cytotoxicity in our cell lines at concentrations close to the IC₅₀ for PI3K α . Is this expected, or could it be an off-target effect?

A2: While on-target inhibition of the PI3K/AKT/mTOR pathway can induce apoptosis and cell cycle arrest, high cytotoxicity might also indicate off-target activity. PI3K inhibitors can have dose-dependent toxicities.^{[4][5]} We recommend performing a dose-response curve to find the lowest effective concentration and validating the phenotype with target knockout cell lines.

Q3: Our in vivo studies with **LAS195319** are showing adverse effects like hyperglycemia and skin rashes. Are these known off-target effects?

A3: Yes, these are known on-target and off-target effects associated with the PI3K inhibitor class. Hyperglycemia can occur due to the role of PI3K α in insulin signaling.[6][7] Skin rashes are also a common dose-limiting toxicity for pan-PI3K inhibitors.[7][8] These effects underscore the importance of careful dose-escalation studies and monitoring of metabolic and dermatologic parameters.

Q4: How can we determine the selectivity profile of **LAS195319** in our experimental system?

A4: The most comprehensive method is to perform a kinome-wide selectivity screen. This involves testing **LAS195319** against a large panel of kinases to identify potential off-targets.[9][10] Additionally, Western blotting for key signaling nodes in related pathways (e.g., MAPK/ERK, JAK/STAT) can reveal unexpected pathway modulation.

Q5: Can **LAS195319** affect other PI3K isoforms (β , δ , γ)?

A5: While **LAS195319** is designed to be selective for the alpha isoform, some cross-reactivity with other isoforms, particularly at higher concentrations, is possible. Inhibition of different PI3K isoforms is associated with distinct toxicities, such as colitis with PI3K δ inhibition.[6][8] Isoform-specific functional assays or targeted Western blotting for isoform-specific downstream effectors can help clarify this.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity In Vitro

Possible Cause	Troubleshooting Step	Expected Outcome
Off-Target Kinase Inhibition	1. Perform a kinome selectivity scan (see Protocol 1). 2. Test another PI3K α inhibitor with a different chemical scaffold.	1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If cytotoxicity persists, it may be a result of potent on-target pathway inhibition.
Compound Precipitation	1. Visually inspect the media for precipitates under a microscope. 2. Verify the solubility of LAS195319 in your specific cell culture media at the tested concentrations.	Prevention of non-specific cellular stress and toxicity caused by compound precipitation.
Cell Line Specificity	Test LAS195319 in a panel of different cell lines, including a non-cancerous control line.	Determine if the high cytotoxicity is context-dependent or a general characteristic of the compound.

Issue 2: Inconsistent Downstream Pathway Inhibition (e.g., p-AKT levels)

Possible Cause	Troubleshooting Step	Expected Outcome
Inhibitor Instability	1. Prepare fresh stock solutions of LAS195319 for each experiment. 2. Check the stability of the compound in your experimental buffer/media at 37°C over the experiment's duration.	Consistent compound activity and more reproducible experimental results.
Activation of Compensatory Pathways	1. Use Western blotting to probe for activation of parallel pathways (e.g., MAPK/ERK). 2. Consider co-treatment with an inhibitor of the identified compensatory pathway.	A clearer understanding of the cellular response to PI3K α inhibition and potentially enhanced efficacy with combination therapy.
Variable Enzyme Activity	Ensure consistent cell passage number, confluency, and serum starvation protocols before inhibitor treatment to standardize the basal activity of the PI3K pathway.	Reduced variability in baseline p-AKT levels, leading to more consistent and interpretable results upon inhibition.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of **LAS195319**

This table illustrates a sample selectivity profile. A highly selective compound will show a significantly lower IC₅₀ for its intended target compared to other kinases.

Kinase Target	IC50 (nM)	Selectivity (Off-Target/On-Target)	Notes
PI3K α (On-Target)	5	-	Primary target
PI3K β	150	30x	Minor cross-reactivity
PI3K δ	850	170x	Low cross-reactivity
mTOR	>10,000	>2000x	Highly selective over mTOR
CDK2	2,500	500x	Potential off-target at high μ M concentrations
SRC	>10,000	>2000x	No significant inhibition
JNK1	>10,000	>2000x	No significant inhibition

Table 2: Comparing In Vitro Potency with Cellular Activity

This table demonstrates how to compare biochemical potency with cellular effects to identify potential discrepancies that may suggest off-target activity or poor cell permeability.

Assay Type	Endpoint	IC50 (nM)
Biochemical Assay	PI3K α Enzyme Inhibition	5
Cell-Based Assay	p-AKT (Ser473) Inhibition in MCF7 cells	25
Cell-Based Assay	Inhibition of Cell Proliferation (MCF7)	100

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity via Kinome Profiling

Objective: To determine the selectivity of **LAS195319** by screening it against a broad panel of human kinases.

Methodology:

- **Compound Preparation:** Prepare a concentrated stock solution of **LAS195319** in 100% DMSO (e.g., 10 mM). For the assay, prepare a high-concentration sample (e.g., 1 μ M) in the appropriate assay buffer.
- **Kinase Panel:** Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a radiometric or fluorescence-based assay panel of several hundred human kinases.
- **Binding/Activity Assay:** The service will perform a competition binding assay or an enzymatic activity assay. The compound is incubated with each kinase in the panel, typically at or near the ATP K_m for that kinase.[\[11\]](#)
- **Data Analysis:** Results are typically provided as the percentage of remaining kinase activity relative to a DMSO vehicle control. A "hit" is defined as a kinase inhibited above a certain threshold (e.g., >50% inhibition at 1 μ M).
- **Interpretation:** A selective inhibitor will show high inhibition of the intended target (PI3K α) and minimal inhibition of other kinases. Follow-up dose-response curves should be run for any significant off-target hits to determine their IC₅₀ values.

Protocol 2: Validating Off-Target Pathway Modulation via Western Blotting

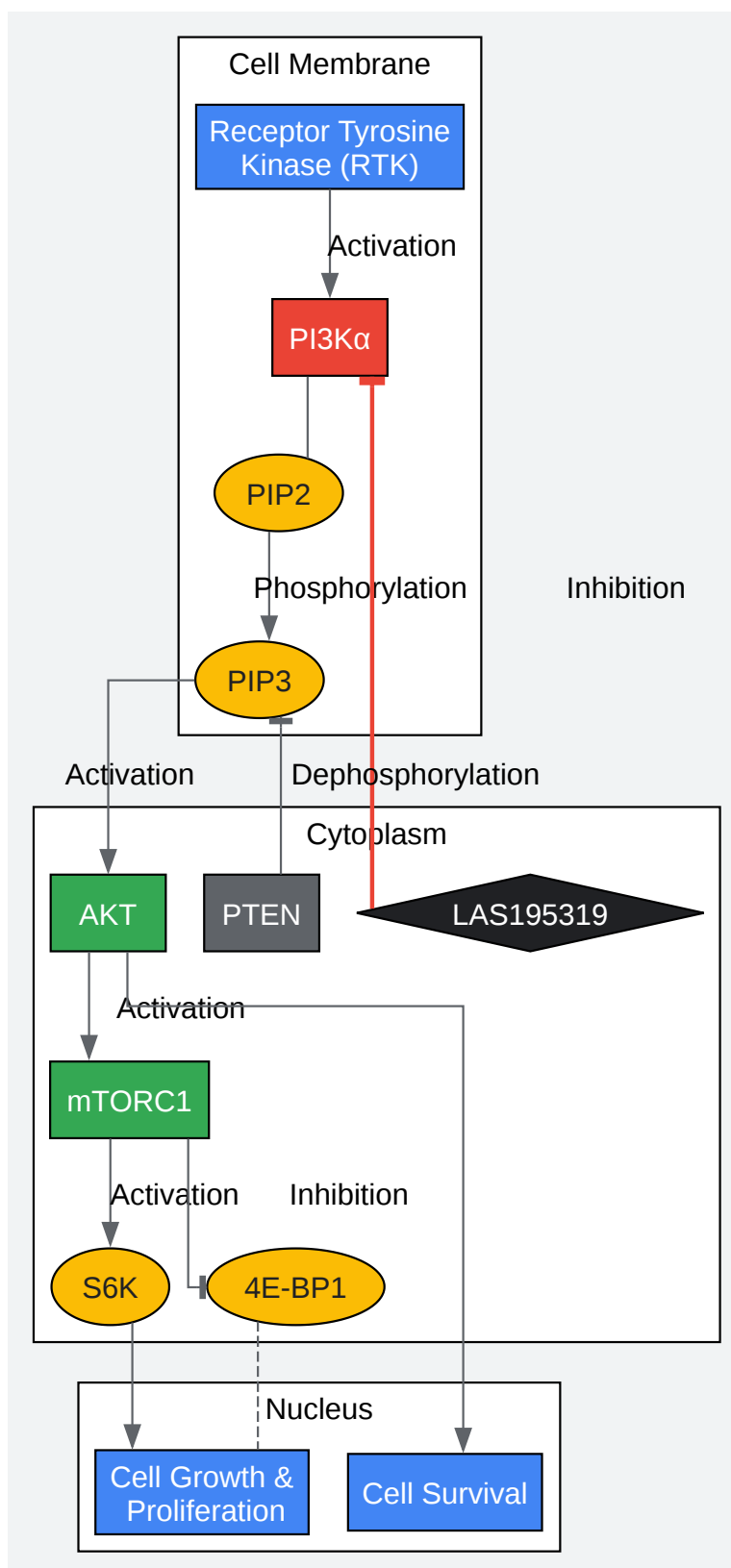
Objective: To investigate if **LAS195319** affects signaling pathways other than PI3K/AKT at effective concentrations.

Methodology:

- **Cell Culture and Treatment:** Plate a relevant cell line (e.g., HeLa, A549) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with **LAS195319** at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the p-AKT IC₅₀) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

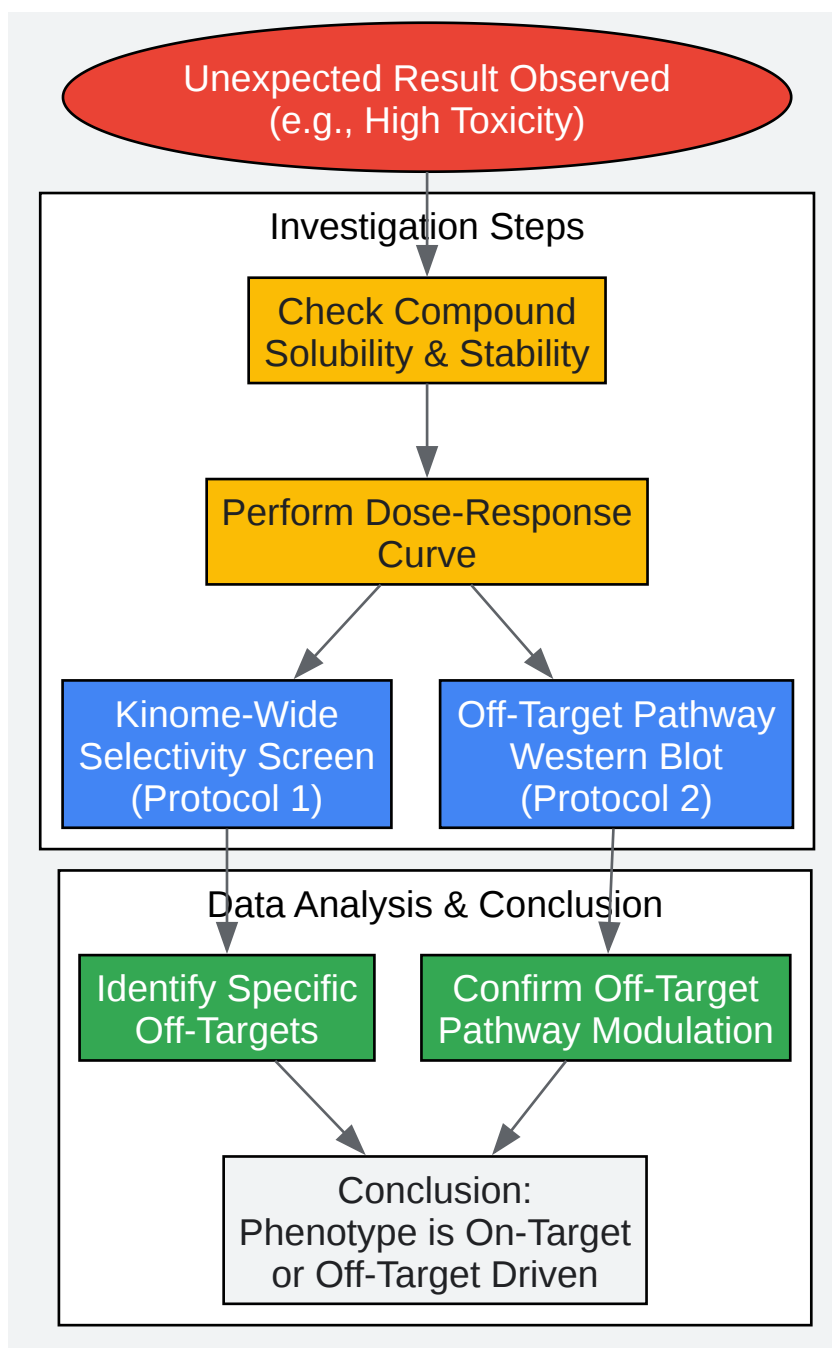
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
 - Incubate with primary antibodies overnight at 4°C. Key proteins to probe include:
 - **On-Target Pathway:** p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K.
 - **Potential Off-Target Pathways:** p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-STAT3 (Tyr705), total STAT3.
 - **Loading Control:** GAPDH or β-Actin.
 - Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection and Analysis:** Detect the signal using an ECL substrate. Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels. A significant change in the phosphorylation status of proteins in pathways like MAPK/ERK would suggest off-target effects.

Visualizations



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **LAS195319**.



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Caption: Experimental workflow for troubleshooting unexpected off-target effects.

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